molecular formula C7H10O4 B1590783 Ethyl 2-formyl-3-oxobutanoate CAS No. 33142-24-4

Ethyl 2-formyl-3-oxobutanoate

Cat. No. B1590783
CAS RN: 33142-24-4
M. Wt: 158.15 g/mol
InChI Key: FOYKDKLMRIXURJ-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-3-oxobutanoate, also known as Ethyl acetoacetate, is a β-keto ester that is widely used in organic synthesis. It is a colorless liquid with a fruity odor and is commonly used in the production of pharmaceuticals, agrochemicals, and fragrances. Ethyl acetoacetate is a versatile compound that can undergo a variety of reactions, making it a valuable tool in organic chemistry.

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of Ethyl 2-formyl-3-oxobutanoate, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. These include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Novel Pyrazole Derivatives

A novel pyrazole derivative was synthesized using (E)-ethyl 2-benzylidene-3-oxobutanoate, another variant of Ethyl 2-formyl-3-oxobutanoate. This compound was characterized using several spectroscopic methods, contributing to advancements in organic chemistry (Naveen et al., 2021).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, has been evaluated for antimicrobial and antioxidant susceptibilities. This highlights its potential in pharmaceutical research (Kumar et al., 2016).

Isotopic Labeling in Protein Studies

An efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate, for specific labeling of Ile methyl-γ(2) groups in proteins, has been developed. This is significant in NMR studies of high molecular weight proteins (Ayala et al., 2012).

Enzyme-catalyzed Asymmetric Reduction

Ethyl 4-chloro-3-oxobutanoate's asymmetric reduction in an organic solvent-water diphasic system using aldehyde reductase and glucose dehydrogenase demonstrates the compound's utility in biocatalysis and chiral chemistry (Shimizu et al., 1990).

Preparation of Fluoro-ketoalkenes

Alkylation and decarboxylation of α-fluoro-β-ketoesters like ethyl 2-fluoro-3-oxobutanoate provide a method to synthesize a range of fluoro-ketoalkenes. This showcases the compound's relevance in synthesizing fluorinated systems (Hutchinson et al., 1998).

Future Directions

: BLD Pharm - Ethyl 2-formyl-3-oxobutanoate : ChemSpider - Ethyl 2-formyl-3-oxobutanoate

properties

IUPAC Name

ethyl 2-formyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-11-7(10)6(4-8)5(2)9/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYKDKLMRIXURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564364
Record name Ethyl 2-formyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formyl-3-oxobutanoate

CAS RN

33142-24-4
Record name Ethyl 2-formyl-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33142-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-formyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NI Totah, D Chen - Tetrahedron letters, 1998 - Elsevier
… After 15 minutes, a solution of ethyl 2-formyl-3-oxobutanoate 5 (0.922g, 5.84mmol) in 4mL THF was …
Number of citations: 6 www.sciencedirect.com
JD Hepworth, BM Heron - Progress in Heterocyclic Chemistry, 1999 - Elsevier
… The dianion derived from ethyl 2-formyl-3-oxobutanoate, itself obtained from ethyl acetoacetate by aminomethylenation and hydrolysis, reacts with ketones to provide an attractive route …
Number of citations: 7 www.sciencedirect.com

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